![molecular formula C17H11NO B13150113 Benzo[j]phenanthridin-6(5h)-one CAS No. 2413-02-7](/img/structure/B13150113.png)
Benzo[j]phenanthridin-6(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[j]phenanthridin-6(5H)-one is a nitrogen-containing heterocyclic compound that belongs to the phenanthridine family This compound is known for its unique structural features and significant biological activities
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Cyclization: One of the common methods for synthesizing phenanthridin-6(5H)-ones involves the copper-catalyzed cyclization of 2-phenylbenzamides. This reaction uses air as the oxidant and potassium tert-butoxide (KOt-Bu) as the base.
KOH-Mediated Anionic Ring Closure: Another method involves a two-step procedure starting with a Suzuki cross-coupling reaction followed by a KOH-mediated anionic ring closure.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by metal catalysts and oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Copper catalysts, air or oxygen as oxidants, and bases like KOt-Bu.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids or bases.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Benzo[j]phenanthridin-6(5H)-one involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases.
Enzyme Inhibition: It can inhibit the activity of enzymes involved in critical biological processes, leading to the disruption of cellular functions and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Benzo[j]phenanthridin-6(5H)-one can be compared with other similar compounds in the phenanthridine family:
Phenanthridine: A nitrogen heterocyclic compound that serves as the basis for DNA-binding fluorescent dyes.
Benzo[c]phenanthridine: Differentiated by the absence of a benzene A-ring, this compound also exhibits significant biological activities.
Uniqueness:
- This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
2413-02-7 |
|---|---|
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
5H-benzo[j]phenanthridin-6-one |
InChI |
InChI=1S/C17H11NO/c19-17-15-10-12-6-2-1-5-11(12)9-14(15)13-7-3-4-8-16(13)18-17/h1-10H,(H,18,19) |
InChI-Schlüssel |
WOCXMRDFWDJJLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


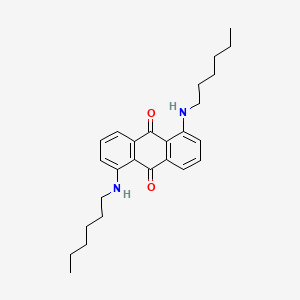
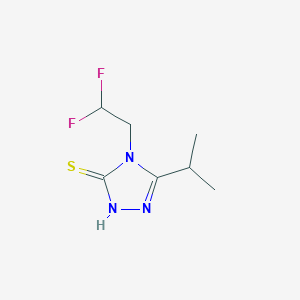
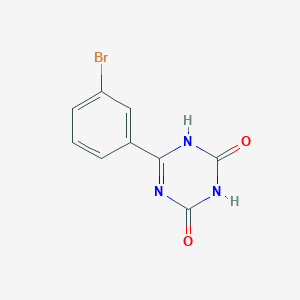

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
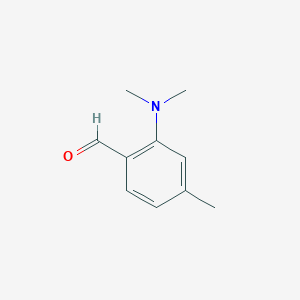
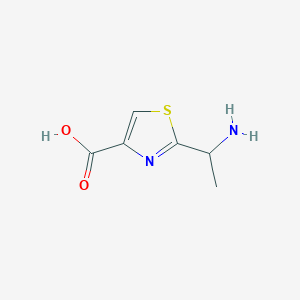
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
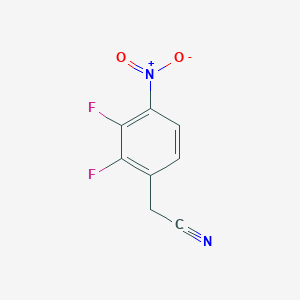
![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
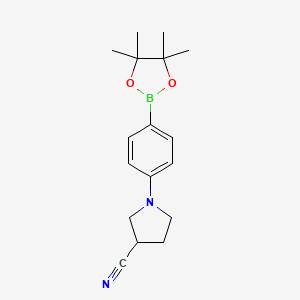
![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
